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Compound Name:
6-Chloro-2-iodo-9-isopropyl-9H-

purine

CAS No.: 207220-30-2

Cat. No.: B3059469

Get Quote

Executive Summary
Dihalopurines, particularly 2,6-dichloropurine and its analogs, serve as "privileged scaffolds" in

the synthesis of nucleoside analogs, including FDA-approved antivirals (e.g., Abacavir) and

chemotherapeutics (e.g., Cladribine). Their utility stems from the differential reactivity of the

halogen substituents, allowing for sequential, regioselective functionalization.

This guide provides a technical deep-dive into the physiochemical properties that dictate the

behavior of these scaffolds in solution and during synthesis. It moves beyond basic data to

explore the causality of reactivity, offering self-validating protocols for characterization and

solubility profiling essential for fragment-based drug design (FBDD).

Part 1: Molecular Architecture & Physiochemical
Profile
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The substitution of hydrogen with halogens (Cl, Br, F) on the purine ring drastically alters the

electronic landscape and lipophilicity of the molecule. Understanding these shifts is critical for

predicting solubility in organic synthesis and bioavailability in early-stage discovery.

Comparative Physiochemical Data
The following table contrasts the core 2,6-dihalopurine scaffold against its monosubstituted and

bromo-analogs. Note the significant jump in Lipophilicity (LogP) as halogens are added,

impacting aqueous solubility.

Compound
Molecular
Formula

MW ( g/mol
)

LogP (Calc) TPSA (Å²)
Melting
Point (°C)

2,6-

Dichloropurin

e

189.00 ~1.7 54.5
180–185

(dec)

2,6-

Dibromopurin

e

277.91 ~2.9 54.5
190–195

(dec)

6-

Chloropurine
154.56 ~0.9 54.5 >300

2-Amino-6-

chloropurine
169.57 ~0.4 80.5 >300

Data Sources: PubChem [1], Sigma-Aldrich Technical Data [2].

The "Halogen Effect" on Solubility
While 2,6-dichloropurine has a moderate molecular weight (<200 Da), its solubility profile is

non-intuitive:

Aqueous Solubility: Poor. The loss of H-bond donors (compared to adenine/guanine) and the

lipophilic nature of the chloro-groups reduce water solubility (

mg/mL typically).
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Organic Solubility: High solubility in polar aprotic solvents (DMSO, DMF, DMAc). This is the

preferred medium for

reactions.

Implication: In synthetic workflows, avoid aqueous workups where possible; precipitation via

water addition to an organic reaction mixture is a standard purification technique.

Part 2: Reactivity & Regioselectivity (The "Why")
The defining characteristic of 2,6-dihalopurines is their regioselectivity. In a nucleophilic

aromatic substitution (

), the two halogen atoms are not equivalent.

Mechanism of Regiocontrol
The C6 Position (Primary Site): The C6 carbon is highly electron-deficient due to the

cumulative inductive effects of the adjacent nitrogens (N1 and N7/N9). It is the kinetic site of

attack for nucleophiles (amines, alkoxides, thiols).

The C2 Position (Secondary Site): The C2 carbon is less reactive. Displacement at C2

typically requires higher temperatures or stronger nucleophiles after the C6 position has

been substituted.

Critical Insight: The protonation state of the imidazole ring (N7 vs N9) influences this reactivity.

Under basic conditions (used in

), the purine is often deprotonated, making the ring electron-rich, yet the C6 position remains
the most electrophilic "hotspot" [3].

Visualization: The Regioselective Pathway
The following diagram illustrates the sequential functionalization logic used in library synthesis.
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Mechanism Logic

2,6-Dichloropurine
(Scaffold)

6-Substituted-2-chloropurine
(Kinetic Product)

Nucleophile 1 (R-NH2)
Mild Base, <50°C

SNAr @ C6

2,6-Disubstituted (Mix)
(Over-reaction)

Excess Nuc / High Temp

2,6-Disubstituted Purine
(Thermodynamic Product)

Nucleophile 2 (R'-NH2)
High Temp (>100°C) or Catalyst

SNAr @ C2

Click to download full resolution via product page

Figure 1: Sequential

pathway. C6 substitution occurs under mild conditions; C2 substitution requires forcing
conditions.

Part 3: Experimental Characterization Protocols
To ensure scientific integrity, rely on self-validating protocols rather than literature values alone,

as purity and crystal form (polymorphs) can skew results.

Protocol A: Thermodynamic Solubility Profiling (Shake-
Flask Method)
Use this to determine precise solubility limits for process optimization.

Preparation: Weigh approx. 10 mg of 2,6-dichloropurine into a 1.5 mL HPLC vial.

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol, DMSO).

Equilibration: Shake at 300 rpm at 25°C for 24 hours. Why? This ensures equilibrium is

reached, distinguishing thermodynamic solubility from kinetic solubility.

Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22 µm PTFE filter to

remove undissolved solids.
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Quantification: Analyze the filtrate via HPLC-UV (254 nm).

Calculation: Compare peak area against a standard curve of known concentration (0.01 –

1.0 mg/mL in DMSO).

Protocol B: Purity & Identity Verification (HPLC-UV-MS)
Standard method for differentiating mono- vs di-substituted products.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 280 nm.

Expected Results:

2,6-Dichloropurine:[1][2][3][4][5] Retains longer than adenine; distinct isotope pattern in

MS (

,

,

in 9:6:1 ratio due to two Cl atoms).

Mono-substituted: Shift to lower retention time if substituted with polar amine; loss of one

Cl isotope pattern.

Part 4: Synthetic Utility in Drug Development[6][7]
Dihalopurines are not final drugs but critical "nodes" in the synthesis graph. The following

workflow demonstrates how a fragment-based approach utilizes the 2,6-dichloropurine scaffold.
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Optimization Cycle

Raw Material:
2,6-Dichloropurine

Step 1: C6 Functionalization
(Introduction of Pharmacophore A)

 Regioselective SNAr

Step 3: Glycosylation (Optional)
(N9 attachment of Ribose)

 N9-Alkylation/Glycosylation

Step 2: C2 Functionalization
(Solubility/Potency Tuning)

Candidate Drug
(e.g., Adenosine Analog)

 Deprotection / Salt Formation

 Late-stage C2 Diversification

Click to download full resolution via product page

Figure 2: Synthetic workflow from scaffold to nucleoside analog candidate.

Case Study: Abacavir & Cladribine
In the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), the 2,6-dichloropurine scaffold

allows for the selective amination at C6 to install the amino group, while retaining the chlorine

at C2. This specific chlorine atom renders the drug resistant to adenosine deaminase (ADA),

significantly increasing its half-life in vivo [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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